molecular formula C26H27N5O2 B12185316 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide

2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide

Cat. No.: B12185316
M. Wt: 441.5 g/mol
InChI Key: OBGFSWHMFMRRAH-UHFFFAOYSA-N
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Description

2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, a piperazine ring, and a naphthalene moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperazine ring and the naphthalene moiety. Common reagents used in these reactions include various amines, aldehydes, and acids. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the naphthalene moiety.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 2-[2-({4-[(Naphthalen-1-yl)methyl]piperazin-1-yl}methyl)-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide stands out due to its unique combination of structural features. Similar compounds include:

    Quinazolinone derivatives: These compounds share the quinazolinone core but lack the piperazine and naphthalene moieties.

    Piperazine derivatives: These compounds contain the piperazine ring but differ in the other structural components.

    Naphthalene derivatives: These compounds feature the naphthalene moiety but have different functional groups attached.

The uniqueness of this compound lies in its ability to combine these structural elements, offering a versatile platform for various applications.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

2-[2-[[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methyl]-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C26H27N5O2/c27-24(32)17-31-25(28-23-11-4-3-10-22(23)26(31)33)18-30-14-12-29(13-15-30)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-11H,12-18H2,(H2,27,32)

InChI Key

OBGFSWHMFMRRAH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC4=NC5=CC=CC=C5C(=O)N4CC(=O)N

Origin of Product

United States

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